molecular formula C5H9NO2S B594949 2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide CAS No. 1263182-09-7

2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide

Cat. No.: B594949
CAS No.: 1263182-09-7
M. Wt: 147.192
InChI Key: LXBXLDOZHMVJNC-UHFFFAOYSA-N
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Description

2-Thia-6-azaspiro[33]heptane-2,2-dioxide is a heterocyclic compound with a unique spiro structure It is characterized by the presence of both sulfur and nitrogen atoms within its ring system, which imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiol with an aziridine in the presence of a base can lead to the formation of the spiro compound. The reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the spiro structure allows for unique conformational flexibility, which can affect its binding to proteins and other macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in synthetic chemistry and pharmaceuticals .

Properties

IUPAC Name

2λ6-thia-6-azaspiro[3.3]heptane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-9(8)3-5(4-9)1-6-2-5/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBXLDOZHMVJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717288
Record name 2lambda~6~-Thia-6-azaspiro[3.3]heptane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263182-09-7
Record name 2lambda~6~-Thia-6-azaspiro[3.3]heptane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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